2,3-dihydro-1H-indol-1-yl[1-(3-ethoxyquinoxalin-2-yl)piperidin-4-yl]methanone
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Overview
Description
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-3-ETHOXYQUINOXALINE is a complex organic compound that features a unique combination of indole, piperidine, and quinoxaline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-3-ETHOXYQUINOXALINE typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the formation of the piperidine intermediate, and finally, the coupling with the quinoxaline moiety. Key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.
Synthesis of the Piperidine Intermediate: This involves the reaction of piperidine with suitable acylating agents to introduce the carbonyl group.
Coupling with Quinoxaline: The final step involves the reaction of the piperidine intermediate with 3-ethoxyquinoxaline under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-3-ETHOXYQUINOXALINE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohol derivatives.
Substitution: The ethoxy group in the quinoxaline ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-3-ETHOXYQUINOXALINE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-3-ETHOXYQUINOXALINE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and selectivity, while the quinoxaline moiety can interact with nucleic acids or proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 1- [1- (imidazole-1-carbonyl)piperidin-4-yl]-3H-imidazo [4,5-b]pyridin-2-one
- 2- (1′H-Indole-3′-carbonyl)thiazole-4-carboxylic acid methyl ester
Uniqueness
2-[4-(2,3-DIHYDRO-1H-INDOLE-1-CARBONYL)PIPERIDIN-1-YL]-3-ETHOXYQUINOXALINE is unique due to its specific combination of indole, piperidine, and quinoxaline moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H26N4O2 |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(3-ethoxyquinoxalin-2-yl)piperidin-4-yl]methanone |
InChI |
InChI=1S/C24H26N4O2/c1-2-30-23-22(25-19-8-4-5-9-20(19)26-23)27-14-11-18(12-15-27)24(29)28-16-13-17-7-3-6-10-21(17)28/h3-10,18H,2,11-16H2,1H3 |
InChI Key |
BFZSVZHTTRAUTC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
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